The Strategic Role of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine in Modern Drug Discovery: A Technical Guide
The Strategic Role of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry
The morpholine moiety is a cornerstone in contemporary drug design, prized for its ability to enhance the pharmacokinetic profile of therapeutic candidates. Its inherent properties, such as improved aqueous solubility, metabolic stability, and potential for strong target engagement through hydrogen bonding, make it a "privileged scaffold" in medicinal chemistry.[1] This guide focuses on a specific and highly valuable derivative, tert-butyl (5R)-5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate , also referred to as (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine. While the specific CAS number for the (R)-enantiomer is not broadly listed, the racemic or stereochemically undefined version is identified by CAS Number 1049677-41-9 .[2][3] This chiral building block, with its defined stereocenter and orthogonally protected functional groups, offers medicinal chemists precise control over molecular architecture, a critical factor in developing selective and potent therapeutics.
The strategic incorporation of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for controlled, stepwise synthetic strategies. The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, providing a crucial tool for complex molecule synthesis.[4] The presence of the hydroxymethyl group offers a versatile handle for further chemical modification, enabling the introduction of diverse pharmacophoric elements or linking moieties. The gem-dimethyl substitution at the 2-position can impart conformational rigidity and enhance metabolic stability by blocking potential sites of oxidation.
This technical guide will provide an in-depth analysis of the physicochemical properties, a detailed synthetic protocol, and a discussion of the applications of this key morpholine derivative in the context of modern drug development.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in a drug discovery campaign. The properties of tert-butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1049677-41-9 (unspecified stereochemistry) | [2][3] |
| Molecular Formula | C12H23NO4 | [2] |
| Molecular Weight | 245.32 g/mol | [3] |
| Purity | Typically >95-97% | [2][3] |
| Appearance | White Solid | |
| Storage | Sealed in a dry environment at room temperature | [2] |
These properties highlight a compound with a molecular weight and complexity suitable for fragment-based drug discovery (FBDD) and lead optimization. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (oxygen and carbonyl groups), along with the lipophilic Boc and dimethyl groups, provides a balanced profile for interacting with biological targets.
Synthesis and Stereochemical Control: A Proposed Protocol
The synthesis of chiral morpholine derivatives is a critical area of organic chemistry.[5] For (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine, an enantioselective synthesis is essential to ensure the desired biological activity and to meet regulatory standards. A plausible synthetic route, based on established chemical transformations, is outlined below. This protocol emphasizes the generation of the key stereocenter.
Proposed Enantioselective Synthesis Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Asymmetric Epoxidation of 2-Methylallyl Alcohol
-
To a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in dichloromethane at -20 °C, add 2-methylallyl alcohol.
-
Slowly add a solution of tert-butyl hydroperoxide (TBHP) while maintaining the temperature.
-
Stir the reaction for several hours until completion, monitored by TLC.
-
Work up the reaction to isolate the chiral epoxide, (R)-2-(hydroxymethyl)-2-methyloxirane.
-
Causality: The Sharpless asymmetric epoxidation is a reliable method for generating chiral epoxides from allylic alcohols with high enantioselectivity. The choice of (+)-diethyl tartrate directs the stereochemical outcome to the desired (R)-enantiomer.
Step 2: Regioselective Epoxide Opening
-
Dissolve the chiral epoxide in a suitable solvent, such as isopropanol.
-
Add an excess of tert-butylamine and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the epoxide is consumed.
-
Remove the solvent and excess amine under reduced pressure to yield the crude amino diol.
-
Causality: The nucleophilic attack of the amine will preferentially occur at the less sterically hindered carbon of the epoxide, leading to the desired 1,2-amino alcohol.
Step 3: Intramolecular Cyclization
-
Dissolve the amino diol in a solvent like THF.
-
Under an inert atmosphere, add triphenylphosphine and cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Purify the resulting morpholine derivative by column chromatography.
-
Causality: The Mitsunobu reaction is an effective method for intramolecular cyclization by converting the primary alcohol into a good leaving group in situ, which is then displaced by the secondary amine.
Step 4: N-Boc Protection
-
Dissolve the synthesized morpholine in a solvent such as dichloromethane.
-
Add a base, for example, triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc2O).
-
Stir the reaction at room temperature until the starting material is fully consumed.
-
Wash the reaction mixture with aqueous solutions to remove byproducts and purify the final product by chromatography or crystallization.
-
Causality: The Boc anhydride reacts readily with the secondary amine of the morpholine ring in the presence of a non-nucleophilic base to form the stable tert-butoxycarbonyl-protected final product.[4]
Applications in Drug Discovery and Development
Substituted morpholines are integral components of numerous FDA-approved drugs and clinical candidates.[1] The specific structural features of (R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine make it a valuable building block for several therapeutic areas.
Case Study: Kinase Inhibitors
The morpholine scaffold is frequently employed in the design of kinase inhibitors. Its ability to act as a hydrogen bond acceptor and its favorable solubility properties contribute to potent and selective inhibition. For instance, derivatives of morpholine have been incorporated into inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt pathway by morpholine-based drugs.
The hydroxymethyl group of the title compound can be functionalized to introduce a pharmacophore that binds to a specific region of the kinase active site. The chiral nature of the building block ensures a precise three-dimensional orientation of this pharmacophore, which is often crucial for achieving high potency and selectivity, thereby minimizing off-target effects.
Other Therapeutic Areas
Beyond oncology, morpholine derivatives are being explored for a wide range of diseases, including:
-
Neurodegenerative Disorders: The ability of the morpholine ring to improve blood-brain barrier permeability can be advantageous for CNS-targeting drugs.
-
Infectious Diseases: The scaffold is present in several antibacterial and antiviral agents.
-
Inflammatory Diseases: Morpholine-containing compounds have shown promise as anti-inflammatory agents.
Conclusion
(R)-4-Boc-5-Hydroxymethyl-2,2-dimethyl-morpholine represents a sophisticated and valuable building block for modern drug discovery. Its well-defined stereochemistry, orthogonal protecting groups, and the inherent advantages of the morpholine scaffold provide medicinal chemists with a powerful tool for the rational design of novel therapeutics. The synthetic strategies to access this compound, while requiring careful control of stereochemistry, are based on reliable and scalable chemical transformations. As the demand for more selective and effective drugs continues to grow, the strategic application of such chiral building blocks will undoubtedly play a pivotal role in the development of the next generation of medicines.
References
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Lead Sciences. tert-Butyl 5-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate. [Link]
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- Henegar, K. E. (2008). Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. The Journal of Organic Chemistry, 73(9), 3662–3665.
- Zhu, M., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry, 26(1), 259-262.
- Gising, J., et al. (2012). Biological relevance and synthesis of C-substituted morpholine derivatives. Mini-Reviews in Organic Chemistry, 9(1), 46-61.
- Kunishima, M., et al. (2006). Useful Reagents for Introduction of Boc and Fmoc Protective Groups to Amines: Boc-DMT and Fmoc-DMT. Synthesis, 2006(11), 1931-1933.
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iChemical. (R)-N-Boc-2-Hydroxymethylmorpholine, CAS No. 135065-71-3. [Link]
- Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 791-821.
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